9-Octadecenedioic acid
Overview
Description
Octadec-9-enedioic acid is a natural product found in Arabidopsis thaliana with data available.
Scientific Research Applications
Biochemical Production Alternatives : Bauwelinck et al. (2020) explored alternatives to oleic acid for the biochemical production of 9-Octadecenedioic acid (DCA). They evaluated substrates like oleyl alcohol and methyl oleate for their effect on yeast growth and DCA yield, finding that oleic acid resulted in the highest yield, while oleyl alcohol is a promising alternative for DCA production (Bauwelinck et al., 2020).
Skin Whitening Agent : Wiechers et al. (2005) discovered that octadecenedioic acid, a known skin whitening agent, binds to the peroxisome proliferator-activated receptor (PPAR). This binding leads to reduced melanogenesis, indicating a novel mechanism for skin whitening agents (Wiechers et al., 2005).
Production by Candida tropicalis : Yi and Rehm (1989, 2004) studied the production of Δ9-cis-1,18-octadecenedioic acid by the mutant S76 of Candida tropicalis. They found that this mutant could convert various substrates to Δ9-dioic acid, and identified the geometric configuration of the product (Yi & Rehm, 1989, 2004).
Degradation and Formation Studies : Yi and Rehm (1988) also investigated the formation and degradation of Δ9-1,18-octadecenedioic acid from oleic acid by Candida tropicalis, proposing metabolic pathways for the degradation of this unsaturated dioic acid (Yi & Rehm, 1988).
3-Hydroxy-Dioic Acid Production : Fabritius et al. (1996) described the production of 3-hydroxy-Δ9-cis-1,18-octadecenedioic acid by mutants of Candida tropicalis in fed-batch cultures. They provided a complete chemical characterization of this hydroxy dioic acid (Fabritius et al., 1996).
Kinetic Modelling for DCA Production : Bauwelinck et al. (2020) also conducted kinetic modelling for the biochemical production of this compound using different substrates, finding that using oleic acid resulted in the highest DCA production (Bauwelinck et al., 2020).
Biobased Polyesters from Omega-Carboxy Fatty Acids : Yang et al. (2010) synthesized biobased omega-carboxy fatty acid monomers from oleic, erucic, and epoxy stearic acids using C. tropicalis ATCC20962. They converted these monomers to polyesters, demonstrating their potential use in functional materials (Yang et al., 2010).
properties
IUPAC Name |
octadec-9-enedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h1-2H,3-16H2,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLKVIQSIHEQOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=CCCCCCCCC(=O)O)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4494-16-0 | |
Record name | 9-Octadecenedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4494-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | octadec-9-enedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.995 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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